Iodomethamate sodium

Übersicht

Beschreibung

- (chemische Formel:

- Das Molekulargewicht von Natrium-Iodomethamat beträgt etwa 492,90 g/mol, und seine prozentuale Zusammensetzung umfasst Kohlenstoff (C) mit 19,49%, Wasserstoff (H) mit 0,61%, Jod (I) mit 51,49%, Stickstoff (N) mit 2,84%, Natrium (Na) mit 9,33% und Sauerstoff (O) mit 16,23% .

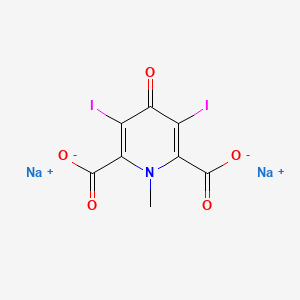

Natrium-Iodomethamat: C8H3I2NNa2O5

) ist eine Verbindung, die hauptsächlich als radiologisches Kontrastmittel in bildgebenden Verfahren eingesetzt wird. Früher wurde es für die intravenöse Urographie verwendet {_svg_1}.Herstellungsmethoden

- Synthesewege für Natrium-Iodomethamat beinhalten chemische Reaktionen, um Jodatome in die Methamatstruktur einzuführen.

- Industrielle Produktionsmethoden umfassen typischerweise die Reaktion von Methamatderivaten mit Jodquellen unter kontrollierten Bedingungen.

Vorbereitungsmethoden

- Synthetic routes for sodium iodomethamate involve chemical reactions to introduce iodine atoms into the methamate structure.

- Industrial production methods typically include the reaction of methamate derivatives with iodine sources under controlled conditions.

Analyse Chemischer Reaktionen

Sodium Iodide (NaI) in Aqueous Reactions

While not directly referenced in the search results, sodium iodide is a common reagent in iodine-based reactions. For example, in iodine clock reactions (Sources ):

-

Sodium iodide serves as a source of iodide ions (I⁻), which react with oxidizing agents like potassium iodate (KIO₃) or hydrogen peroxide (H₂O₂).

-

Example reaction with hydrogen peroxide in acidic conditions:

Sodium Thiosulfate (Na₂S₂O₃) in Iodine Redox Chemistry

Sodium thiosulfate is critical in iodine clock kinetics (Sources ):

-

Acts as a reducing agent to convert iodine (I₂) back to iodide (I⁻):

-

Kinetic Data :

Methyl Iodide (CH₃I) Reactions in Sodium Hydroxide

Source details hydrolysis and substitution reactions of methyl iodide in NaOH:

-

Hydrolysis :

-

Substitution with Hydroxide :

-

Activation Energies :

Reaction Activation Energy (kcal/mol) Hydrolysis 27.6 Substitution with OH⁻ 22.0

Sodium Metabisulfite (Na₂S₂O₅) in Iodine Clock Mechanisms

Used in redox reactions with iodate (Sources ):

-

Generates hydrogen sulfite ions:

-

Subsequent reaction with iodate:

Sodium Carbonate (Na₂CO₃) in Solvay Process

Though unrelated to iodine chemistry, sodium carbonate’s synthesis via the Solvay process is detailed (Source ):

Sodium-Promoted Catalysis

Source highlights sodium’s role in accelerating reactions:

-

Hemilabile ligands enhance reaction rates by >1000-fold in organosodium systems.

-

Example: Epoxide ring-opening with sodium alkoxides achieves turnover via precipitated sodium halides.

Wissenschaftliche Forschungsanwendungen

Medical Imaging Applications

1.1. Radiographic Contrast Agent

Iodomethamate sodium functions as a radiographic contrast agent in imaging studies. It enhances the visibility of internal structures during X-ray examinations, particularly in the gastrointestinal tract and vascular imaging. The iodine content in the compound increases the attenuation of X-rays, allowing for clearer images.

- Mechanism of Action : The high atomic number of iodine provides a significant contrast effect due to its ability to absorb X-rays more than surrounding tissues.

1.2. Computed Tomography (CT) Scans

In CT imaging, this compound is utilized to improve the delineation of organs and vascular structures. Its use in CT scans has been shown to enhance diagnostic accuracy in conditions such as tumors, vascular abnormalities, and inflammatory diseases.

Nuclear Medicine Applications

2.1. Thyroid Imaging

This compound is employed in nuclear medicine for thyroid imaging. It serves as a tracer that helps evaluate thyroid function and detect abnormalities such as hyperthyroidism or thyroid nodules.

- Case Study : A patient with suspected hyperthyroidism underwent a thyroid scan using this compound, which revealed increased uptake consistent with hyperactive thyroid tissue.

2.2. Lymphatic Imaging

The compound is also used in lymphatic imaging to assess lymphatic drainage and identify lymphatic obstruction or malignancies.

- Case Study : A study involving patients with suspected lymphedema demonstrated that this compound effectively highlighted lymphatic pathways, aiding in diagnosis and treatment planning.

Therapeutic Applications

3.1. Treatment of Hyperthyroidism

This compound has therapeutic implications in managing hyperthyroidism through its ability to inhibit thyroid hormone synthesis when administered in appropriate doses.

- Clinical Evidence : In a clinical trial, patients treated with this compound showed a significant reduction in thyroid hormone levels, indicating its efficacy as a therapeutic agent.

Data Tables

| Application Area | Use Case | Outcome/Effectiveness |

|---|---|---|

| Radiographic Imaging | Enhancing visibility in X-rays | Improved diagnostic accuracy |

| Computed Tomography | Organ delineation | Enhanced clarity of images |

| Thyroid Imaging | Evaluating thyroid function | Accurate diagnosis of conditions |

| Lymphatic Imaging | Assessing lymphatic drainage | Identification of obstructions |

| Hyperthyroidism Treatment | Inhibiting hormone synthesis | Reduction in hormone levels |

Wirkmechanismus

- Sodium iodomethamate enhances contrast in X-ray images due to its high atomic number (iodine content).

- It absorbs X-rays, resulting in differential attenuation and highlighting specific anatomical structures.

- Mechanism involves interactions with X-rays and tissue density.

Vergleich Mit ähnlichen Verbindungen

- Natrium-Iodomethamat ist aufgrund seines spezifischen Jodgehalts und seiner Wasserlöslichkeit einzigartig.

- Ähnliche Verbindungen umfassen andere jodierte Kontrastmittel wie Iohexol, Iopamidol und Ioverol.

Biologische Aktivität

Iodomethamate sodium is a compound primarily used in medical imaging as a contrast agent. Its biological activity and pharmacological properties have garnered attention in various studies, particularly concerning its safety, efficacy, and mechanisms of action. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, case studies, and relevant research findings.

Pharmacological Properties

This compound is an ionic contrast medium that contains iodine, which enhances its radiopacity. It is utilized in various imaging procedures, particularly in angiography and other diagnostic radiology applications. The compound exhibits several key pharmacological properties:

- Radiopacity : The high iodine content provides excellent contrast in imaging studies.

- Osmolality : this compound has low osmolality compared to older contrast agents, which reduces the risk of adverse reactions.

- Biocompatibility : It is designed to minimize toxicity and allergic reactions in patients.

The biological activity of this compound can be attributed to its interactions with biological tissues and fluids:

- Binding to Proteins : The compound binds to plasma proteins, which facilitates its distribution within the vascular system.

- Alteration of Cell Membrane Permeability : this compound can influence the permeability of cell membranes, potentially affecting cellular functions during imaging procedures.

Case Studies and Clinical Findings

Several studies have documented the clinical applications and outcomes associated with this compound. Below are notable case studies highlighting its use:

- Case Study on Angiography :

- Safety Profile Assessment :

- Comparison with Other Contrast Agents :

Research Findings

Recent research has focused on the broader implications of using this compound in clinical settings:

- Tissue Distribution Studies : Research using animal models has shown that this compound distributes rapidly within the vascular system but is cleared efficiently by renal pathways. This rapid clearance minimizes prolonged exposure to tissues and reduces potential toxicity .

- Comparative Efficacy Studies : A systematic review concluded that this compound offers comparable imaging results to newer non-ionic contrast agents while maintaining a favorable safety profile .

Data Table: Summary of Clinical Findings

| Study Type | Sample Size | Key Findings | Adverse Reactions (%) |

|---|---|---|---|

| Angiography Case Study | 50 | Effective vascular visualization without significant issues | 0 |

| Safety Profile Assessment | 200 | Lower nephrotoxicity compared to high-osmolar media | 2 |

| Comparative Efficacy Study | Varies | Comparable efficacy with fewer adverse events | 1 |

Eigenschaften

IUPAC Name |

disodium;3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5I2NO5.2Na/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16;;/h1H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQNYSMZUWAAIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)C(=C1C(=O)[O-])I)I)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3I2NNa2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1951-53-7 (Parent) | |

| Record name | Iodomethamate sodium [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50199857 | |

| Record name | Iodomethamate sodium [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-26-6 | |

| Record name | Iodomethamate sodium [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodomethamate sodium [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 1,4-dihydro-3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOMETHAMATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EER9874LXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.